molecular formula C10H16ClN B1360388 2-Phenylbutan-1-amine hydrochloride CAS No. 20569-45-3

2-Phenylbutan-1-amine hydrochloride

Cat. No. B1360388
CAS RN: 20569-45-3
M. Wt: 185.69 g/mol
InChI Key: YWUUAQSDHCZRNU-UHFFFAOYSA-N
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Description

2-Phenylbutan-1-amine hydrochloride is a chemical compound with the CAS Number: 20569-45-3 . It has a molecular weight of 185.7 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2-phenyl-1-butanamine hydrochloride . The InChI code is 1S/C10H15N.ClH/c1-2-9(8-11)10-6-4-3-5-7-10;/h3-7,9H,2,8,11H2,1H3;1H .


Physical And Chemical Properties Analysis

This compound has a melting point of 168-169 degrees Celsius . It is a powder at room temperature .

Scientific Research Applications

Synthesis of Bioactive Molecules

  • 2-Phenylbutan-1-amine hydrochloride is utilized in the synthesis of substituted triazoles, aminothiazoles, and a quinoline derivative which acts as a neurokinin antagonist. These compounds have significant biological activities, making 2-Phenylbutan-1-amine hydrochloride valuable in medicinal chemistry (Nagarapu et al., 2009).

Analytical Chemistry Applications

  • In analytical chemistry, 2-Phenylbutan-1-amine and related compounds are used in potentiometric titrations to study the properties of primary amines in non-aqueous media, which is crucial for understanding their chemical behavior (Kocaoba et al., 2008).

Research on Enzymatic Reactions

  • The compound is involved in studies related to the kinetic resolution of racemic alcohols by enzymatic methods, providing insights into the selectivity and efficiency of biocatalytic processes (García-Urdiales et al., 2001).

Development of Synthetic Methodologies

  • It is used in the development of new synthetic methodologies, such as direct reductive amination of aldehydes and ketones, demonstrating its role in organic synthesis advancements (Apodaca & Xiao, 2001).

Studies on Molecular Structure

  • 2-Phenylbutan-1-amine derivatives are subjects of research in the field of crystallography and molecular structure analysis, providing valuable data on intermolecular interactions and structural properties of chemical compounds (Jeseentharani et al., 2010).

Safety And Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-phenylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-2-9(8-11)10-6-4-3-5-7-10;/h3-7,9H,2,8,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUUAQSDHCZRNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylbutan-1-amine hydrochloride

CAS RN

20569-45-3
Record name Phenethylamine, beta-ethyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020569453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenethylamine, monohydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406073
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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